molecular formula C6H12ClNO2 B1448163 2-(1-Aminocyclobutyl)acetic acid hydrochloride CAS No. 1335042-49-3

2-(1-Aminocyclobutyl)acetic acid hydrochloride

Cat. No.: B1448163
CAS No.: 1335042-49-3
M. Wt: 165.62 g/mol
InChI Key: RVPPNZCVMJNYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)acetic acid hydrochloride, also known as ACBC, is an amino acid derivative. It has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates the presence of a cyclobutyl group attached to an amino group, and an acetic acid moiety, all of which are part of the same molecule. The molecule also includes a hydrochloride group, indicating that it is a hydrochloride salt.

Scientific Research Applications

Synthesis Methods

  • Enantiomers Synthesis : Practical syntheses of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analogue of GABA, have been developed. Two efficient routes include the homologation of cis-2-aminocyclobutanecarboxylic acid and intramolecular photocyclization, leading to the lactam form of the target structure (Hawraà Awada et al., 2014).

Chemical Functionalization and Derivative Synthesis

  • Amino Acid Derivatives : The synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid (1) and its hydrolysis product (1s, 2s)-1-hydroxy-2-aminocyclobutane-1-acetic acid (2) has been achieved, indicating potential for creating novel amino acid derivatives (J. Baldwin et al., 1986).
  • Transition Metal Complexes : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was utilized in producing the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC), leading to the synthesis of various metal complexes. These compounds have been studied for their antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).

Biomedical Applications

  • Antimicrobial Activity : The synthesis of a cyclobutanol containing dipeptide and its acid hydrolysis product revealed enhanced antibacterial activity against Bacillus subtilis, suggesting potential applications in antimicrobial treatments (J. Baldwin et al., 1986).
  • Novel Heterocyclic Compounds : The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in synthesizing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlights its potential in creating compounds with expected antibacterial activities (M. El-Hashash et al., 2015).

Analytical and Synthetic Chemistry

  • Analytical Applications : A method for the determination of amino compounds using a condensation reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCl) with fluorescence detection has been developed, demonstrating the analytical utility of these compounds (J. You et al., 2006).

Safety and Hazards

The safety data sheet for 2-(1-Aminocyclobutyl)acetic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

2-(1-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPNZCVMJNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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